molecular formula C8H10ClNO3 B13907436 Methyl 5-aminosalicylate hydrochloride CAS No. 110065-66-2

Methyl 5-aminosalicylate hydrochloride

Cat. No.: B13907436
CAS No.: 110065-66-2
M. Wt: 203.62 g/mol
InChI Key: OEOSSGDBJRJDHN-UHFFFAOYSA-N
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Description

Methyl 5-aminosalicylate hydrochloride is a chemical compound with the molecular formula C8H9NO3. It is a derivative of 5-aminosalicylic acid, which is known for its anti-inflammatory properties. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-aminosalicylate hydrochloride can be synthesized through the esterification of 5-aminosalicylic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminosalicylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Methyl 5-aminosalicylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 5-aminosalicylate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This inhibition disrupts the folic acid synthesis pathway, leading to reduced cell growth and multiplication .

Comparison with Similar Compounds

Similar Compounds

    5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.

    Sulfasalazine: A prodrug that is metabolized into 5-aminosalicylic acid and sulfapyridine, used in the treatment of rheumatoid arthritis and ulcerative colitis.

    Mesalamine: Another derivative of 5-aminosalicylic acid, used to treat inflammatory bowel disease.

Uniqueness

Methyl 5-aminosalicylate hydrochloride is unique due to its methyl ester group, which enhances its solubility and stability compared to its parent compound, 5-aminosalicylic acid. This modification allows for different applications and improved efficacy in certain research and industrial processes.

Properties

CAS No.

110065-66-2

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 5-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4,10H,9H2,1H3;1H

InChI Key

OEOSSGDBJRJDHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)O.Cl

Origin of Product

United States

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